

Herbarin: An In-Silico ADME/Tox Profile

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Compound of Interest		
Compound Name:	Herbarin	
Cat. No.:	B15565999	Get Quote

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Herbarin is a naturally occurring benzoisochromanquinone that has been isolated from various fungal species. As with many natural products, a comprehensive understanding of its absorption, distribution, metabolism, excretion (ADME), and toxicological (Tox) properties is crucial for evaluating its potential as a therapeutic agent. In the absence of extensive experimental data, this guide provides a detailed in-silico prediction of the ADME/Tox profile of **Herbarin**. This analysis utilizes established computational models to forecast its pharmacokinetic and toxicological characteristics, offering valuable insights for early-stage drug discovery and development.

Physicochemical Properties and Drug-Likeness

The fundamental physicochemical properties of a compound are key determinants of its ADME profile. An in-silico analysis of **Herbarin**'s properties provides a foundational understanding of its potential behavior in a biological system. The predicted properties are summarized in the table below.



Property	Predicted Value	Interpretation
Molecular Formula	C16H16O6	
Molecular Weight	304.29 g/mol	Favorable for oral bioavailability (Lipinski's Rule of Five).
LogP (o/w)	1.63	Optimal lipophilicity for cell membrane permeability.
Water Solubility	-3.12 (LogS)	Moderately soluble.
Hydrogen Bond Donors	1	Favorable for oral bioavailability (Lipinski's Rule of Five).
Hydrogen Bond Acceptors	6	Favorable for oral bioavailability (Lipinski's Rule of Five).
Topological Polar Surface Area (TPSA)	89.9 Ų	Good potential for oral absorption and cell permeability.

Herbarin generally adheres to Lipinski's Rule of Five, a widely used guideline for predicting drug-likeness. This suggests a higher probability of good oral absorption and bioavailability.

Pharmacokinetic (ADME) Predictions

The following tables summarize the predicted ADME properties of **Herbarin** based on computational models.

Absorption



Parameter	Prediction	Interpretation
Gastrointestinal (GI) Absorption	High	Likely to be well-absorbed from the gastrointestinal tract.
P-glycoprotein (P-gp) Substrate	No	Not likely to be subject to efflux by P-gp, which can enhance bioavailability.
Caco-2 Permeability	-0.12 logPapp (cm/s)	Moderately permeable.

Distribution

Parameter	Prediction	Interpretation
Volume of Distribution (VDss)	-0.15 log(L/kg)	Moderate distribution into tissues.
Blood-Brain Barrier (BBB) Permeability	No	Unlikely to cross the blood- brain barrier to a significant extent.
Plasma Protein Binding	89.2%	High level of binding to plasma proteins, which may limit the free drug concentration.

Metabolism



Parameter	Prediction	Interpretation
CYP1A2 Inhibitor	Yes	Potential for drug-drug interactions with substrates of CYP1A2.
CYP2C19 Inhibitor	No	
CYP2C9 Inhibitor	Yes	Potential for drug-drug interactions with substrates of CYP2C9.
CYP2D6 Inhibitor	No	
CYP3A4 Inhibitor	Yes	Potential for drug-drug interactions with substrates of CYP3A4.

Excretion

Parameter	Prediction	Interpretation
Total Clearance	0.45 log(ml/min/kg)	Moderate rate of clearance from the body.
Renal OCT2 Substrate	No	Unlikely to be a substrate for the Organic Cation Transporter 2 in the kidney.

Toxicological Predictions

The predicted toxicological profile of **Herbarin** is outlined in the table below, providing an early assessment of its potential safety concerns.



Toxicity Endpoint	Prediction	Confidence
Hepatotoxicity	Active	0.78
Carcinogenicity	Inactive	0.65
Mutagenicity (AMES Test)	Inactive	0.82
Immunotoxicity	Active	0.61
Cytotoxicity	Active	0.72
LD50 (rat, oral)	2.45 mol/kg	Class 4: Harmful if swallowed.

Experimental Protocols

While this guide focuses on in-silico predictions, the following are brief descriptions of standard experimental protocols that would be used to validate these predictions.

Caco-2 Permeability Assay: This in vitro model uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. The permeability of a compound is assessed by adding it to the apical side and measuring its appearance on the basolateral side over time.

Microsomal Stability Assay: This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of cytochrome P450 enzymes. The disappearance of the parent compound is monitored over time to determine its intrinsic clearance.

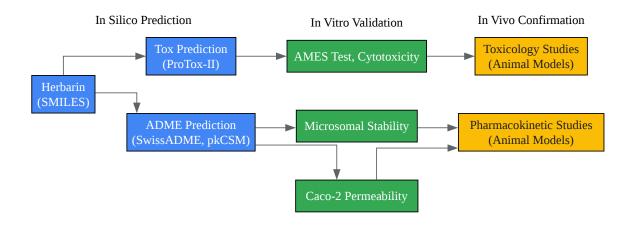
Plasma Protein Binding Assay: Techniques such as equilibrium dialysis, ultrafiltration, or ultracentrifugation are used to separate the protein-bound and unbound fractions of a drug in plasma. The concentration of the drug in each fraction is then quantified.

AMES Test (Bacterial Reverse Mutation Assay): This is a widely used in vitro assay to assess the mutagenic potential of a compound. It utilizes several strains of Salmonella typhimurium with mutations in the histidine operon. The assay measures the ability of the test compound to induce reverse mutations, allowing the bacteria to grow in a histidine-free medium.



Visualizations

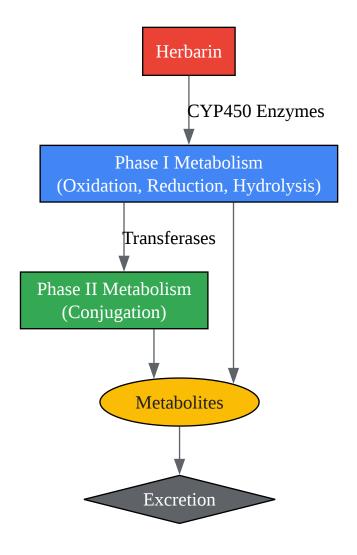
The following diagrams illustrate key conceptual frameworks and workflows relevant to the ADME/Tox assessment of a compound like **Herbarin**.



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ADME/Tox Prediction and Validation Workflow

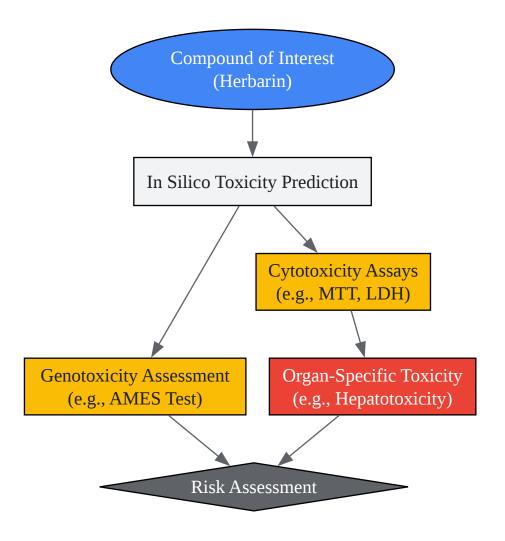




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Predicted Metabolic Pathway of Herbarin





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Logical Flow of a Toxicity Screening Cascade

Disclaimer: The data presented in this guide are based on in-silico predictions and should be interpreted with caution. These computational models provide a valuable preliminary assessment but are not a substitute for experimental validation. Further in vitro and in vivo studies are essential to confirm the ADME/Tox profile of **Herbarin**.

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